Geranylgeranylhydroquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Geranylgeranylhydroquinone is a diterpenoid . It’s related to Geranylgeranyl reductase (GGR), a flavin-containing redox enzyme that hydrogenates a variety of unactivated polyprenyl substrates. These substrates are further processed mostly for lipid biosynthesis in archaea or chlorophyll biosynthesis in plants .
Synthesis Analysis
Geranylgeranyl diphosphate (GGPP) is produced in the isoprenoid pathway and mediates the function of various plant metabolites. It is synthesized by GGPP synthases (GGPPS) in plants . The two biosynthetic pathways for terpene monomer biosynthesis are the mevalonate and 1-deoxy-D-xylulose 5-phosphate pathways, where pyruvate is ultimately converted into either of the C5 terpene building blocks, isopentenyl pyrophosphate or dimethylallyl pyrophosphate .Molecular Structure Analysis
The molecular formula of this compound is C26H38O2 . The InChI string representation of its structure isInChI=1S/C26H38O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-14-23(5)15-16-24-19-25(27)17-18-26(24)28/h9,11,13,15,17-19,27-28H,6-8,10,12,14,16H2,1-5H3/b21-11+,22-13+,23-15+
. Chemical Reactions Analysis
Geranylgeranyl reductase (GGR) is known to hydrogenate a variety of unactivated polyprenyl substrates. This process is crucial for lipid biosynthesis in archaea or chlorophyll biosynthesis in plants .Physical and Chemical Properties Analysis
The average mass of this compound is 382.588 and the mono-isotopic mass is 382.28718 .Mechanism of Action
Future Directions
While there is limited information specifically on Geranylgeranylhydroquinone, research on related compounds like Geranylgeranyl reductase (GGR) is ongoing. For instance, GGRs are being studied for their potential in manufacturing a variety of isoprenoid-based biofuels, polymers, and chemical feedstocks in common microbial hosts such as E. coli or S. cerevisiae .
Properties
CAS No. |
39703-09-8 |
---|---|
Molecular Formula |
C26H38O2 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]benzene-1,4-diol |
InChI |
InChI=1S/C26H38O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-14-23(5)15-16-24-19-25(27)17-18-26(24)28/h9,11,13,15,17-19,27-28H,6-8,10,12,14,16H2,1-5H3/b21-11+,22-13+,23-15+ |
InChI Key |
FIPAQYYZFDCRDD-FPFQZNTGSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C=CC(=C1)O)O)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)O)O)C)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)O)O)C)C)C)C |
Synonyms |
2-geranylgeranyl-1,4-dihydroxybenzene geranylgeranylhydroquinone geranylgeranylhydroquinone, parent |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.